4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol . This compound is known for its unique structure, which includes a nitrophenoxy group, an acetyl group, and a bromobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the nitrophenoxy compound.
Carbohydrazonoylation: The formation of the carbohydrazonoyl group.
The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate group may also play a role in binding to specific receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but with a different nitrophenoxy group.
2-Methoxy-4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound includes a methoxy group instead of a hydrogen atom on the phenyl ring.
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a methyl group on the phenoxy ring instead of a nitro group.
These compounds share similar chemical properties but differ in their specific functional groups, which can lead to different reactivity and applications.
Properties
CAS No. |
303087-05-0 |
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Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-3-1-2-16(12-17)22(28)32-20-8-4-15(5-9-20)13-24-25-21(27)14-31-19-10-6-18(7-11-19)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
NZSHYTQXHSDBPK-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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